Di-p-methylbenzylidenesorbitol
Description
Background of Sorbitol Derivatives as Supramolecular Functional Materials
Sorbitol derivatives, a class of low-molecular-weight gelators, have a long history of use, with dibenzylidene-D-sorbitol (DBS) being a prominent example for over a century. rsc.orgwhiterose.ac.uk These molecules are known for their capacity to form gels in a variety of organic solvents. nih.gov The self-assembly process is primarily driven by non-covalent interactions, such as hydrogen bonding and π-π stacking, which lead to the formation of extensive fibrillar networks. researchgate.net
The "butterfly-like" structure of these derivatives, with the sorbitol "body" and the benzylidene "wings," is crucial for their self-assembly mechanism. rsc.orgwhiterose.ac.uk The nature of the solvent plays a critical role in controlling the precise way these molecules come together. rsc.org This versatility has led to their use in a wide range of products, from personal care items to advanced materials for polymer nucleation and clarification. rsc.orgwhiterose.ac.uk The ability to modify the aromatic "wings" or the sorbitol "body" allows for the synthesis of a wide array of derivatives with tailored properties and functionalities. whiterose.ac.uk
Research Significance of Di-p-methylbenzylidenesorbitol (MDBS) in Contemporary Material Science
MDBS, with the chemical formula C₂₂H₂₆O₆, is a white crystalline powder with a high melting point. smolecule.comontosight.ai Its primary significance in material science stems from its role as a highly effective nucleating and clarifying agent, particularly for polyolefins like polypropylene (B1209903) (PP). 2017erp.comdanpolymer.com
When added to a polymer melt, MDBS dissolves at high temperatures and, upon cooling, self-assembles into a fine, three-dimensional network of nanofibrils. aminer.cncore.ac.uk These nanofibrils act as nucleation sites, promoting the rapid and controlled crystallization of the polymer. danpolymer.comaminer.cn This results in smaller and more numerous crystals, which significantly reduces haze and enhances the clarity of the final product. 2017erp.comdanpolymer.com
Beyond improving optical properties, MDBS also enhances the mechanical and thermal characteristics of polymers. 2017erp.commdpi.com The increased crystallinity leads to greater stiffness, higher heat distortion temperature, and improved dimensional stability. 2017erp.commdpi.com Research has shown that even small amounts of MDBS can lead to significant improvements in yield strength, tensile strength, and ultimate elongation of polypropylene copolymers. aminer.cn
The self-assembly of MDBS is not limited to polymer melts; it can also form organogels in various organic solvents. acs.orgnih.gov The architecture of these gel networks can be tuned by factors such as gelator concentration and geometric confinement, offering a pathway to create materials with specific thermal and mechanical properties. acs.orgnih.gov
Delineation of Current Research Gaps and Strategic Objectives for MDBS Investigation
Despite the extensive use and study of MDBS, several research gaps remain, presenting opportunities for future investigation. A primary area of focus is the complete elucidation of the self-assembly mechanism. While hydrogen bonding and π-π stacking are known to be the main driving forces, a more detailed understanding of how solvent polarity and molecular structure influence the final network architecture is needed. nih.govresearchgate.net
Further exploration of the synergistic effects of MDBS with other additives is a promising research avenue. For instance, studies have shown that the type of neutralizer used in polypropylene formulations can significantly impact the transparency achieved with MDBS. researchgate.netnih.gov Investigating these interactions more deeply could lead to the development of even more effective clarifying systems.
The potential applications of MDBS beyond polymer clarification are also an area ripe for exploration. Its ability to form tunable organogels suggests possibilities in fields such as drug delivery, tissue engineering, and environmental remediation. whiterose.ac.uk Research into modifying the MDBS molecule to introduce new functionalities could unlock novel applications. whiterose.ac.uk
Strategic objectives for future MDBS research should therefore include:
Fundamental Understanding: In-depth studies to fully map the self-assembly process of MDBS in various environments.
Synergistic Formulations: Systematic investigation of the interactions between MDBS and other polymer additives to optimize performance.
Novel Applications: Exploration of MDBS and its derivatives in emerging technological fields, leveraging its self-assembly and gelation properties.
Functional Derivatives: Synthesis and characterization of new MDBS derivatives with tailored functionalities for specific applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-methylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-13-3-7-15(8-4-13)21-25-12-18-20(28-21)19(17(24)11-23)27-22(26-18)16-9-5-14(2)6-10-16/h3-10,17-24H,11-12H2,1-2H3/t17-,18+,19-,20-,21?,22?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAFKEDMOAMGAK-RLCYQCIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC=C(C=C4)C)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2OC[C@H]3[C@@H](O2)[C@H](OC(O3)C4=CC=C(C=C4)C)[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051381 | |
| Record name | Di-p-methylbenzylidenesorbitol | |
| Source | EPA DSSTox | |
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Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81541-12-0, 54686-97-4 | |
| Record name | 1,3:2,4-Di(p-methylbenzylidene)sorbitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81541-12-0 | |
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| Record name | Di-p-methylbenzylidenesorbitol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081541120 | |
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| Record name | D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene]- | |
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| Record name | Di-p-methylbenzylidenesorbitol | |
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| Record name | D-Glucitol, bis-O-[(4-methylphenyl)methylene] | |
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| Record name | D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene] | |
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| Record name | DI-P-METHYLBENZYLIDENESORBITOL | |
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Synthetic Methodologies and Derivatization Approaches for Di P Methylbenzylidenesorbitol Mdbs
Established Synthetic Pathways for Di-p-methylbenzylidenesorbitol
The primary and most established method for synthesizing this compound (MDBS) is through the acid-catalyzed condensation of D-sorbitol with p-tolualdehyde. This reaction is a classic example of acetal (B89532) formation, where two molecules of the aldehyde react with the hydroxyl groups of the sorbitol molecule to form two benzylidene acetal rings.
Condensation Reactions in this compound Synthesis
The synthesis of MDBS involves the reaction of D-sorbitol with two equivalents of p-tolualdehyde in the presence of an acid catalyst. prepchem.comresearchgate.net The reaction selectively forms the 1,3:2,4-diacetal isomer, which is the desired product. The fundamental reaction is an equilibrium process, and specific conditions are required to drive it towards the formation of the di-acetal product. The reaction is typically carried out in a solvent system that allows for the removal of water, which is formed as a byproduct, thereby shifting the equilibrium to favor product formation. researchgate.net
The general chemical equation for the synthesis is: C₆H₁₄O₆ (D-sorbitol) + 2 * C₈H₈O (p-tolualdehyde) ⇌ C₂₂H₂₆O₆ (MDBS) + 2 * H₂O
Commonly used acid catalysts include p-toluenesulfonic acid (p-TSA). prepchem.comresearchgate.net The choice of solvent is crucial, with dual-solvent systems like methanol-cyclohexane or n-butanol-n-heptane being employed effectively. prepchem.comresearchgate.netresearchgate.net
Optimization of Reaction Conditions and Yield for this compound Production
Optimizing reaction conditions is critical for maximizing the yield and purity of MDBS while minimizing the formation of byproducts such as the mono-acetal (MBS) and tri-acetal (TBS). rsc.orgwhiterose.ac.uk Key factors that are manipulated include the molar ratio of reactants, catalyst concentration, solvent choice, temperature, and reaction time.
Research into the synthesis of the parent compound, dibenzylidene sorbitol (DBS), has provided optimized conditions that are applicable to MDBS production. For instance, an optimal molar ratio of benzaldehyde (B42025) to sorbitol was found to be 2.1:1.0. researchgate.net The amount of p-toluenesulfonic acid catalyst is also a critical parameter, with concentrations around 1.2% by mass being effective. researchgate.net
To enhance the yield, a Dean-Stark apparatus is often incorporated into the reaction setup. researchgate.net This allows for the azeotropic removal of water, which continuously drives the reaction toward the product side. One reported synthesis using 26.8 g of sorbitol, 35.0 g of p-tolualdehyde, and 0.4 g of p-toluenesulfonic acid in a solvent mixture of n-heptane and n-butanol at 95°C resulted in a 96% yield with 97% purity. prepchem.com
Post-synthesis purification is also vital. Washing the crude product with specific solvents can selectively remove byproducts. For example, boiling water can be used to remove the mono-acetal and the acid catalyst, while solvents like warm toluene (B28343) or cold dichloromethane (B109758) are effective for removing the tri-acetal byproduct. rsc.org
| Parameter | Optimized Condition | Source |
| Molar Ratio (Aldehyde:Sorbitol) | 2.1 : 1.0 | researchgate.net |
| Catalyst | p-toluenesulfonic acid (p-TSA) | prepchem.comresearchgate.net |
| Catalyst Concentration | ~1.2% (by mass) | researchgate.net |
| Solvent System | Methanol-Cyclohexane or n-Butanol-n-Heptane | prepchem.comresearchgate.netresearchgate.net |
| Temperature | 95 °C | prepchem.com |
| Water Removal | Dean-Stark Apparatus | researchgate.net |
| Reported Yield | 96% | prepchem.com |
Rational Design and Synthesis of this compound Derivatives
The structure of MDBS offers two primary sites for modification: the two free hydroxyl groups on the sorbitol backbone and the two p-methylbenzylidene "wings." This allows for the rational design and synthesis of a wide array of derivatives with tailored properties.
Functionalization of Hydroxyl Groups in the Sorbitol Backbone
The MDBS molecule has two remaining free hydroxyl groups at the C-5 and C-6 positions of the sorbitol backbone. The primary alcohol at the C-6 position (6-OH) is generally more reactive and nucleophilic than the secondary alcohol at the C-5 position (5-OH). rsc.org This difference in reactivity allows for selective functionalization.
Standard organic reactions such as esterification and etherification can be employed to modify these groups. rsc.org For example, reacting DBS and its derivatives with acid chlorides can lead to mono- or bis-esters. rsc.org Using one equivalent of the acylating reagent primarily yields the 6-substituted product, while an excess of the reagent results in the 5,6-disubstituted product. rsc.org This principle allows for the attachment of various functional groups, including long alkyl chains, to create derivatives with different physical properties. rsc.orgwhiterose.ac.uk It is also possible to synthesize derivatives with selective etherification, such as the 5-methoxy-1,3:2,4-dibenzylidene-D-sorbitol. rsc.org
| Modification Site | Reaction Type | Reagents | Product Type |
| 6-OH (primary) | Esterification | 1 equivalent of acid chloride/base | 6-O-monoester |
| 5-OH and 6-OH | Esterification | >1 equivalent of acid chloride/base | 5,6-O-diester |
| 5-OH (secondary) | Etherification | Multi-step synthesis | 5-O-ether |
Substituent Effects on Benzylidene Moieties for Derivatization
Altering the substituents on the aromatic benzylidene wings is another powerful strategy for creating novel MDBS derivatives. This approach involves starting with a substituted benzaldehyde in the initial condensation reaction with D-sorbitol.
A variety of functional groups can be introduced onto the aromatic rings. For instance, using 4-carboxybenzaldehyde methyl ester in the condensation reaction yields a DBS methyl ester derivative. rsc.org This derivative can then be further modified; saponification with sodium hydroxide (B78521) produces the corresponding carboxylic acid analogue, while hydrazination yields an acyl hydrazide derivative. rsc.org
The nature and position of the substituents on the benzylidene ring can have significant effects on the final properties of the molecule. This can be attributed to steric effects and changes in intermolecular interactions. whiterose.ac.uk For example, a mixed composition was synthesized from p-methyl benzaldehyde, p-chloro benzaldehyde, and sorbitol, resulting in a product containing di-(p-methyl benzylidene) sorbitol, di-(p-chloro benzylidene) sorbitol, and the mixed Di-(p-methyl/chloro benzylidene) sorbitol (DMCBS). researchgate.net Studies on trimethylbenzylidene derivatives have shown that the specific positioning of the methyl groups (e.g., 2,4,6- vs. 2,4,5-) can determine the molecule's ability to act as a gelator, highlighting the subtle but critical role of substituent placement. whiterose.ac.uk
Advanced Characterization Techniques for Synthetic Confirmation and Purity Assessment
A suite of advanced analytical techniques is essential for confirming the successful synthesis of MDBS and its derivatives, verifying the correct chemical structure, and assessing purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful tools for separating the desired product from unreacted starting materials and potential byproducts. These chromatographic methods are often coupled with mass spectrometry for definitive identification. researchgate.netresearchgate.net
Mass Spectrometry (MS) , particularly high-resolution techniques like Quadrupole Time-of-Flight Mass Spectrometry (qTOF-MS) , provides precise mass-to-charge ratio data. researchgate.netmdpi.com This information is used to confirm the molecular weight of the synthesized compound, helping to verify its elemental composition. An established UHPLC-qTOF MS method has been validated for the analysis of MDBS and other sorbitol-based additives. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is indispensable for unambiguous structural elucidation. ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR reveals the carbon framework of the molecule. Together, they allow chemists to confirm the connectivity of atoms and the specific isomeric form (1,3:2,4) of the product.
Finally, fundamental physical properties are used for initial purity assessment. The melting point is a key indicator; pure MDBS has a distinct melting range, often cited between 245-261 °C. 2017erp.com A broad or depressed melting range typically indicates the presence of impurities.
Supramolecular Self Assembly Mechanisms of Di P Methylbenzylidenesorbitol Mdbs
Fundamental Principles Governing MDBS Self-Assembly
The spontaneous organization of Di-p-methylbenzylidenesorbitol (MDBS) molecules into complex, higher-order structures is a process driven by a delicate balance of non-covalent interactions. This self-assembly is fundamental to its function as a gelling agent and clarifying agent in various media, including polymer melts. The primary forces orchestrating this hierarchical organization are intermolecular hydrogen bonding and aromatic stacking interactions.
Elucidation of Intermolecular Hydrogen Bonding Networks
Intermolecular hydrogen bonding is a critical driving force in the self-assembly of MDBS and related sorbitol derivatives. nih.gov These interactions are highly directional and contribute significantly to the stability and structure of the resulting molecular aggregates. nih.gov The MDBS molecule, a derivative of D-sorbitol, possesses hydroxyl (OH) groups that can act as hydrogen bond donors, and acetal (B89532) oxygen atoms that can serve as acceptors. nih.gov
Analysis of Aromatic Stacking (π-π Interactions) in Hierarchical Assembly
Alongside hydrogen bonding, aromatic stacking (π-π interactions) between the p-methylbenzylidene groups of MDBS molecules plays a vital role in the stabilization and hierarchical growth of the self-assembled structures. iphy.ac.cn These interactions, while weaker than hydrogen bonds, are numerous and collectively contribute to the stability of the fibrillar network. nih.gov
The nature of these π-π interactions can be influenced by the surrounding environment. For instance, in studies of a similar molecule, 1,3:2,4-di(3,4-dichlorobenzylidene)-D-sorbitol (DCDBS), it was found that in polar solvents, the molecules adopt a rigid, planar-like structure that promotes strong parallel-displaced π-stacking. nih.gov This type of stacking involves the offset arrangement of aromatic rings, which is an energetically favorable conformation. iphy.ac.cn This stacking directs the molecules to assemble on top of each other, contributing to the growth of the nanofibers. nih.gov In contrast, in nonpolar solvents, a different, distorted "T-shaped" structure may be favored, leading to helical assemblies. nih.gov The interplay between hydrogen bonding and π-π stacking dictates the final morphology of the assembled superstructures, guiding the arrangement of individual molecules into larger, well-defined patterns. nih.gov
Morphological Characteristics of Self-Assembled MDBS Architectures
The self-assembly of MDBS culminates in the formation of a complex, three-dimensional architecture that permeates the host medium. This network is composed of distinct fibrillar structures with specific dimensions and characteristics.
Formation and Structure of Fibrillar Networks
When conditions are favorable, such as upon cooling a solution or polymer melt, MDBS molecules self-organize into a three-dimensional network of highly connected nanofibrils. aminer.cn This network is the fundamental structure responsible for physical gelation, as it immobilizes the solvent or polymer matrix through surface tension and physical entrapment. aminer.cnresearchgate.net The formation of this network is understood to proceed via a nucleation and growth mechanism. researchgate.netnih.gov
Electron microscopy studies reveal a hierarchical structure within these networks. The larger fibrils, which can have cross-sections of less than 100 nm, are themselves composed of bundles of much thinner, elementary nanofibrils with diameters of less than 10 nm. aminer.cnnih.gov These nanofibrils interconnect to form a percolated network that spans the entire volume of the material, effectively creating a gel. aminer.cnresearchgate.net
Crystalline Nanofiber Dimensions and Helicity
Detailed morphological analysis provides specific dimensions for the self-assembled MDBS structures. The fundamental building blocks, the crystalline nanofibrils, typically measure on the order of 10 nm in diameter. aminer.cn At higher concentrations of MDBS, these individual nanofibrils aggregate into larger fibrillar bundles that can be up to 200 nm across and extend for several microns in length. aminer.cn
A notable characteristic of these nanofibers is their helicity. High-magnification transmission electron micrographs have shown a periodic structure along the length of the MDBS nanofibrils, which is indicative of a helical twist. aminer.cn The period of this helical structure has been measured to be approximately 15 ± 2 nm. aminer.cn This twisting is believed to arise from the chirality of the parent sorbitol molecule and the specific stacking interactions between the aromatic groups, which can lead to a lower energy state in a helical arrangement. nih.gov
| Structural Feature | Typical Dimension | Reference |
|---|---|---|
| Elementary Nanofibril Diameter | ~10 nm | aminer.cn |
| Fibrillar Bundle Diameter | Up to 200 nm | aminer.cn |
| Fibril Length | Several microns | aminer.cn |
| Helical Period | 15 ± 2 nm | aminer.cn |
Thermo-reversible Physical Gelation Induced by MDBS
One of the most significant properties of MDBS is its ability to act as a physical gelator in a wide range of organic solvents and polymer melts. aminer.cnacs.org This process is thermo-reversible, meaning the gel can be formed by cooling and returned to a liquid state by heating.
The gelation process begins at temperatures above the gel point, where MDBS is dissolved and exists as individual molecules within the solvent or polymer melt. As the system is cooled, the solubility of MDBS decreases, and the non-covalent interactions (hydrogen bonding and π-π stacking) begin to dominate. This triggers the self-assembly of MDBS molecules into the nanofibrillar network described previously. aminer.cn The temperature at which this network becomes extensive enough to immobilize the liquid phase is known as the gelation temperature. This transition is marked by a pronounced increase in the material's viscosity. aminer.cn
The gelation temperature is dependent on the concentration of MDBS; higher concentrations lead to gel formation at higher temperatures. aminer.cn Upon reheating, the thermal energy overcomes the non-covalent interactions holding the network together, causing the fibrils to disassemble and the system to revert to a low-viscosity liquid state. This cycle of gelation and melting can be repeated, demonstrating the physical and reversible nature of the bonds forming the gel network. nih.gov The strength of the resulting gel is also influenced by the cooling rate and thermal history, which affect the structure and connectivity of the fibrillar network. nih.gov
| MDBS Concentration (wt %) | Gelation Temperature (°C) | Polymer Crystallization Temperature (°C) |
|---|---|---|
| 0.09 | ~175 | ~126 |
| 0.18 | ~185 | ~128 |
| 0.50 | ~198 | ~129 |
| 0.75 | ~205 | ~129 |
Gelation Kinetics and Critical Gelation Concentrations
The formation of a stable gel network by MDBS is not instantaneous and is governed by specific kinetic parameters and concentration thresholds. The minimum concentration of the gelator required to form a gel, known as the critical gelation concentration (CGC), is highly dependent on the properties of the solvent, particularly its polarity. aminer.cnwhiterose.ac.uk
Research into the gelation process of a similar compound, 1,3:2,4-bis-O-(p-methylbenzylidene)-D-sorbitol (PDTS), in a polystyrene melt revealed that the time evolution of the storage (G') and loss (G'') shear moduli follows a power-law relationship with frequency (ω) at the gel point: G' ~ G'' ~ ω^n. nih.gov The critical exponent, n, was found to be 2/3, a value that aligns with predictions from percolation theory. scispace.comnih.gov This indicates that the formation of the gel network can be described as the development of a fractal structure that eventually spans the entire system. nih.gov
Further studies on this system demonstrated that while the fractal nature of the network structure does not change with the quench depth (the temperature difference driving the gelation), the mechanical strength of the resulting gel does increase with a deeper quench. scispace.comnih.gov Before the gel point is reached, the mechanical and structural self-similarity of the developing network holds, as evidenced by the ability to superpose G'(ω) and G''(ω) curves from various times onto master curves. nih.gov
In polymer melts, such as an isotactic polypropylene copolymer, the concentration of MDBS directly influences the gelation temperature. As the concentration of MDBS increases, the temperature at which the sol-to-gel transition begins also increases. This is observable as a pronounced increase in the complex viscosity of the melt. aminer.cn
| MDBS Concentration (wt %) | Approximate Gelation Onset Temperature (°C) |
|---|---|
| 0.09 | ~125 |
| 0.18 | ~135 |
| 0.50 | ~150 |
| 0.75 | ~160 |
Data derived from graphical analysis in Spontak et al. (1997). aminer.cn
Investigation of Gel–Sol Transition Temperatures and Hysteresis
MDBS-based gels are thermoreversible, exhibiting a transition from a gel state to a sol state upon heating and the reverse upon cooling. The temperatures at which these transitions occur (Tgel on cooling, Tsol on heating) are critical parameters defining the thermal stability of the gel. The gel-sol transition temperature is significantly influenced by both the gelator concentration and the nature of the solvent. aminer.cnwhiterose.ac.uk Generally, an increase in MDBS concentration leads to a higher gel-sol transition temperature. aminer.cn
For the related gelator 1,3:2,4-dibenzylidene-D-sorbitol (DBS), studies in ternary solvent mixtures have shown that as the solvent polarity increases, the phase transition temperature of the gel tends to decrease. researchgate.net This is attributed to the increased interaction between the gelator and the polar solvent molecules, which hinders the self-assembly process necessary for gel network formation. researchgate.net
A notable characteristic of these physical gels is thermal hysteresis, where the gel melting temperature (Tsol) is typically higher than the gel formation temperature (Tgel). This phenomenon arises from the different thermodynamic pathways of network formation and dissolution. Gelation is a kinetically driven self-assembly process, while gel melting is an equilibrium phase transition. In studies of MDBS in isotactic polypropylene copolymer melts, differential scanning calorimetry (DSC) has been used to measure the melting temperatures (Tm), which are related to the gel-sol transition. aminer.cn The data shows that the melting temperature is also dependent on the concentration of the MDBS additive. aminer.cn
| MDBS Concentration (wt %) | Melting Temperature (°C) - First Heat | Melting Temperature (°C) - Second Heat |
|---|---|---|
| 0.00 | 125.0 | 123.5 |
| 0.09 | 125.1 | 124.0 |
| 0.18 | 125.5 | 125.5 |
| 0.50 | 125.8 | 126.2 |
| 0.75 | 125.2 | 126.5 |
Data sourced from Spontak et al. (1997). aminer.cn
Environmental and Confinement Effects on MDBS Self-Assembly
The self-assembly of MDBS is highly sensitive to its environment. Factors such as the polarity of the solvent and the physical space available for network growth can profoundly impact the final morphology and properties of the gel.
Influence of Solvent Polarity on Nanostructure Morphology
The polarity of the solvent plays a crucial role in the self-assembly mechanism of dibenzylidene sorbitol derivatives. rsc.org The formation of the nanofibrillar network is driven by intermolecular hydrogen bonding between the hydroxyl groups on the sorbitol backbone of the MDBS molecules. rsc.orgresearchgate.net In low-polarity solvents, this self-interaction is favored, leading to robust fibril formation. rsc.org However, in solvents with high polarity, the solvent molecules can compete with the gelator molecules to form hydrogen bonds. This interaction between the solvent and MDBS hinders the gelator's self-assembly, potentially leading to dissolution rather than gelation. rsc.orgresearchgate.net
This interplay directly affects the resulting nanostructure. For instance, in studies of DBS in ternary solvent mixtures, a change in the solvent composition from a less polar to a more polar mixture resulted in a morphological transition of the fibrillar network. researchgate.net At lower polarity, the structure was characterized by 'rope-like' fiber aggregates, whereas an increase in polarity led to finer, 'web-like' structures. researchgate.net This demonstrates that solvent polarity can be a tool to tune the morphology of the self-assembled network.
| Solvent Condition | Dominant Interaction | Resulting Nanostructure |
|---|---|---|
| Low Polarity | Intermolecular H-bonding (DBS-DBS) | 'Rope-like' fiber aggregates |
| High Polarity | Intermolecular H-bonding (DBS-Solvent) | 'Web-like' structures or dissolution |
Based on findings for DBS in John et al. (2019). researchgate.net
Self-Assembly under Spatial Confinement Conditions
When the self-assembly of MDBS occurs within a confined space, the geometric constraints can be used to control the architecture of the resulting gel network. houstonmethodist.orgnih.gov Research on MDBS self-assembly in propylene (B89431) carbonate within microchannels has shown that the morphology of the network is a function of both the gelator concentration and the width of the confining channel. houstonmethodist.orgacs.org
A distinct transition from a fibrillar structure to a sheaflike spherulite structure was observed. nih.gov This transition can be induced in two ways:
By increasing the channel width while keeping the MDBS concentration fixed. nih.gov
By increasing the MDBS concentration within a channel of a fixed width. nih.gov
For example, at a concentration of 3 wt% MDBS, the structure is fibrillar in a 20 μm wide channel but transitions to a spherulitic structure in an 80 μm channel. Similarly, within a 40 μm channel, a 2 wt% concentration yields a fibrillar network, while a 7 wt% concentration produces a spherulitic one. houstonmethodist.orgnih.gov These findings demonstrate that geometric confinement provides a novel strategy to control the topology and, consequently, the thermal properties of self-assembled MDBS systems. houstonmethodist.orgnih.gov
| Channel Width (μm) | 2 wt % MDBS | 3 wt % MDBS | 5 wt % MDBS | 7 wt % MDBS |
|---|---|---|---|---|
| 20 | Fibrillar | Fibrillar | Transition | Spherulitic |
| 40 | Fibrillar | Transition | Spherulitic | Spherulitic |
| 80 | Fibrillar | Spherulitic | Spherulitic | Spherulitic |
Data derived from the phase diagram presented in Li et al. (2008). houstonmethodist.orgnih.gov
Di P Methylbenzylidenesorbitol Mdbs As a Polymer Nucleating Agent
Mechanisms of Heterogeneous Nucleation by MDBS in Semicrystalline Polymers
Di-p-methylbenzylidenesorbitol (MDBS) functions as a high-performance nucleating agent in semicrystalline polymers through a mechanism of heterogeneous nucleation. mit.edu This process involves the self-assembly of MDBS molecules into a three-dimensional nanofibrillar network within the molten polymer matrix. aminer.cnresearchgate.net These nanofibrils, with diameters on the order of 10 nanometers, provide a high surface area that serves as a template for the crystallization of polymer chains. aminer.cnresearchgate.net The formation of this network occurs at temperatures above the crystallization temperature of the polymer, meaning the MDBS crystallizes prior to the polymer, creating active nucleation sites. nih.govresearchgate.net
The butterfly-shaped molecular structure of MDBS facilitates this self-organization through hydrogen bonding between the hydroxyl groups. aminer.cn This leads to the formation of a physical gel-like structure that permeates the polymer melt. aminer.cn As the polymer cools, its chains align on the surface of these MDBS nanofibrils, which lowers the energy barrier for nucleation and induces crystallization at a higher temperature than in the unnucleated polymer. mdpi.com
Acceleration of Polymer Crystallization Kinetics by MDBS
The presence of the pre-formed MDBS fibrillar network significantly accelerates the crystallization kinetics of semicrystalline polymers. nih.gov By providing a high density of nucleation sites, MDBS reduces the time required for the onset of crystallization. researchgate.net This is evidenced by a notable increase in the crystallization temperature (Tc) upon the addition of MDBS. nih.gov For instance, in isotactic polypropylene (B1209903) (iPP), the addition of MDBS can increase the crystallization temperature by several degrees, indicating that crystallization begins at a higher temperature during cooling. nih.govnih.gov
The acceleration of crystallization is also reflected in the shorter time required to reach maximum crystallinity. researchgate.net Studies using differential scanning calorimetry (DSC) have shown that the half-time of crystallization (t1/2), which is the time needed to achieve 50% relative crystallinity, is significantly reduced in the presence of MDBS compared to the virgin polymer under the same cooling conditions. researchgate.net This enhanced crystallization rate is crucial in industrial processing, as it can lead to shorter cycle times. researchgate.net
Impact of MDBS on Crystal Nuclei Density and Growth Rate
MDBS substantially increases the crystal nuclei density in semicrystalline polymers. researchgate.net The extensive network of nanofibrils provides a vast number of sites for heterogeneous nucleation, leading to the simultaneous formation of a large number of crystallites. researchgate.net This increased nucleation density is a direct consequence of the self-assembly of MDBS into a high-surface-area structure within the polymer melt. researchgate.net
Modulation of Polymer Crystalline Morphology and Polymorphism by MDBS
The introduction of MDBS as a nucleating agent has a profound impact on the resulting crystalline morphology and can influence the polymorphic form of the polymer. nih.gov The high density of nucleation sites leads to a finer and more uniform crystalline structure. nih.gov
Control over Spherulite Formation and Size
In the absence of a nucleating agent, semicrystalline polymers typically form large spherulites, which are spherical aggregates of crystalline lamellae. wikipedia.org These large spherulites can scatter light, leading to opacity, and can create stress concentration points, potentially reducing the mechanical strength of the material. wikipedia.org
MDBS effectively controls the formation and size of these spherulites. aminer.cn By inducing a high number of nucleation sites, MDBS promotes the growth of a large number of small spherulites. researchgate.net These smaller spherulites are more uniform in size and are packed more densely. nih.gov The significant reduction in spherulite size is a key factor in the clarifying effect of MDBS in polymers like polypropylene, as smaller spherulites scatter less light, resulting in improved transparency. aminer.cn The addition of even a small amount of MDBS can drastically decrease the crystal size. nih.gov
| Property | Unnucleated Polymer | MDBS-Nucleated Polymer |
| Spherulite Size | Large | Small and numerous |
| Spherulite Distribution | Non-uniform | Uniform |
| Optical Clarity | Opaque/Hazy | Transparent/Clear |
Preferential Crystallization of Specific Polymer Polymorphs (e.g., α-phase in Isotactic Polypropylene)
MDBS is known to be a highly effective nucleating agent for the α-form of isotactic polypropylene (iPP). nih.govresearchgate.net The crystalline structure of the MDBS fibrils is thought to provide a suitable template for the epitaxial growth of the α-phase of iPP. This preferential nucleation of the α-phase is significant because this polymorph is associated with desirable mechanical properties such as high stiffness and tensile strength. nih.gov
While MDBS strongly promotes the α-phase under atmospheric pressure, under high-pressure conditions, it has been shown to enhance the crystallization of the γ-form in iPP. nih.gov This indicates that the nucleating effect of MDBS can be influenced by processing conditions. At lower pressures, the crystalline structure of MDBS dictates the formation of the α-phase, while at higher pressures, the influence of pressure becomes more dominant, favoring the γ-phase. nih.gov Nevertheless, for most conventional processing techniques, MDBS is a potent α-phase nucleator for iPP. researchgate.net
Structure-Performance Relationships in MDBS-Nucleated Polymer Systems
The changes in crystalline structure induced by MDBS directly translate to improvements in the physical and mechanical properties of the polymer. mdpi.com The finer spherulitic morphology and increased crystallinity contribute to enhanced performance characteristics. aminer.cn
The most notable effect of MDBS is the improvement in optical properties, particularly the clarity of polypropylene. trigon-chemie.com This is a direct result of the reduction in spherulite size, which minimizes light scattering. aminer.cn
In terms of mechanical properties, the smaller, more numerous, and uniformly distributed spherulites lead to an increase in stiffness, yield strength, and tensile strength. aminer.cn The fine crystalline structure can also improve the heat distortion temperature and dimensional stability of the polymer. trigon-chemie.com The relationship between the concentration of MDBS and the resulting properties is crucial; while a low addition significantly refines the crystal size, a large addition can lead to aggregation of the nucleating agent, which may have a detrimental effect. nih.gov
| Property | Impact of MDBS Nucleation | Underlying Structural Change |
| Optical Clarity | Increased | Reduction in spherulite size |
| Stiffness | Increased | Higher crystallinity and finer morphology |
| Yield Strength | Increased | More uniform stress distribution |
| Tensile Strength | Increased | Enhanced crystalline network |
| Heat Distortion Temperature | Increased | Higher degree of crystallinity |
Nucleation Efficacy Across Diverse Polymer Matrices (e.g., Polypropylene, Poly(cyclohexylene dimethylene cyclohexanedicarboxylate), Poly(3-hexylthiophene))
The effectiveness of MDBS as a nucleating agent has been demonstrated across a range of polymer systems, where it influences crystallization kinetics and final material properties.
Polypropylene (PP): MDBS is a well-established and commercially significant nucleating agent for polypropylene. aminer.cn Its addition promotes the formation of spherulites, leading to notable improvements in the material's characteristics. Research on an isotactic polypropylene copolymer with 3 wt% ethylene (B1197577) showed that incorporating less than 1 wt% of MDBS leads to increases in optical clarity, yield strength, tensile strength, and ultimate elongation. aminer.cn The nucleating effect is concentration-dependent, with measurable enhancements in mechanical properties observed at loadings from as low as 0.09 wt% up to 0.75 wt%. aminer.cn
Table 1: Effect of MDBS Concentration on Mechanical Properties of a Polypropylene Copolymer
| MDBS Concentration (wt%) | Yield Strength (MPa) | Tensile Strength (MPa) | Ultimate Elongation (%) |
|---|---|---|---|
| 0.00 | 28.1 | 22.1 | 550 |
| 0.09 | 29.3 | 23.3 | 600 |
| 0.18 | 29.5 | 23.9 | 620 |
| 0.50 | 30.1 | 24.6 | 650 |
| 0.75 | 30.4 | 25.1 | 680 |
Data derived from studies on an isotactic polypropylene copolymer. aminer.cn
Poly(cyclohexylene dimethylene cyclohexanedicarboxylate) (PCCE): In copolyesters like PCCE, which are known for excellent toughness but can suffer from opacity due to crystallization, MDBS serves as an effective modifier. semanticscholar.orgsemanticscholar.org The addition of MDBS to a PCCE melt accelerates the crystallization process and reduces the crystal size. semanticscholar.org This dual action leads to a drastic improvement in both the transparency and the mechanical properties of the final PCCE parts. semanticscholar.orgsemanticscholar.org Studies have shown that compared to a pure PCCE melt, the MDBS-nucleated version has a greater number of smaller, more uniform crystals, which is a direct result of the nucleating effect of the additive. semanticscholar.org
Correlation between MDBS Molecular Structure and Nucleating Activity
The potent nucleating activity of MDBS is intrinsically linked to its unique molecular structure and its capacity for self-organization within a polymer melt. aminer.cntu-darmstadt.de
MDBS is a derivative of sorbitol and possesses a distinct "butterfly-shaped" conformation. tu-darmstadt.deresearchgate.net This structure is amphiphilic and chiral. The key to its function lies in its ability to self-assemble into a three-dimensional, nanofibrillar network when dissolved in a molten polymer and subsequently cooled. aminer.cngoogle.com This network is formed through intermolecular hydrogen bonding between the hydroxyl groups on the sorbitol backbone of the MDBS molecules. aminer.cn
This self-assembled network, composed of nanofibrils on the order of 10 nm in diameter, permeates the polymer melt before the polymer itself begins to crystallize. aminer.cn The vast surface area of this fibrillar network provides a high density of sites for heterogeneous nucleation, prompting the polymer chains to crystallize at a higher temperature and at a faster rate than they would otherwise. google.com The presence of two methyl groups on the terminal phenyl rings (one on each at the para position) distinguishes MDBS from its parent compound, dibenzylidene sorbitol (DBS), and contributes to its efficacy and compatibility with polyolefins like polypropylene. aminer.cn
Optimization of MDBS Concentration for Enhanced Nucleation Performance
The concentration of MDBS is a critical parameter that must be carefully controlled to achieve optimal nucleation performance and the desired material properties. aminer.cnsemanticscholar.org The effectiveness of MDBS is highly dependent on its concentration, with performance generally improving up to a certain threshold, beyond which diminishing returns or even negative effects can be observed.
The nucleation process relies on the MDBS first dissolving in the polymer melt at high temperatures and then self-assembling into its fibrillar network upon cooling, prior to the crystallization of the polymer. google.com
Low Concentration: At very low concentrations, the MDBS may not reach the critical level needed to form a pervasive and effective fibrillar network, resulting in a limited nucleating effect.
Optimal Concentration: There is typically an optimal concentration range where the nucleating agent is most effective. For PCCE, an optimal content of 0.6 wt% was identified. Within the range of 0 to 0.6 wt%, a higher MDBS content led to a faster crystallization rate. semanticscholar.org
High Concentration: If the concentration exceeds the optimal level, the crystallization rate may decrease. semanticscholar.org For some sorbitol-based nucleators, concentrations above their solubility limit can lead to aggregation of the additive particles, which can result in a less effective network with thicker fibrils and a larger mesh size, potentially reducing nucleation density. utwente.nl
In the case of polypropylene, studies have demonstrated a progressive improvement in mechanical properties as the MDBS concentration was increased from 0.09 wt% to 0.75 wt%, indicating that the optimal concentration for these specific properties may lie at or above this range under the studied conditions. aminer.cn This highlights that the ideal concentration is dependent on the specific polymer matrix and the target properties.
Table 2: Effect of MDBS Concentration on Crystallization Peak Time of PCCE
| MDBS Concentration (wt%) | Relative Crystallization Rate |
|---|---|
| 0.00 | Baseline |
| 0.20 | Faster |
| 0.40 | Faster |
| 0.60 | Fastest |
| 0.80 | Slower than 0.6 wt% |
Data derived from studies on Poly(cyclohexylene dimethylene cyclohexanedicarboxylate). semanticscholar.org
Advanced Characterization Techniques for Di P Methylbenzylidenesorbitol Mdbs Research
Spectroscopic Analysis of MDBS Molecular Interactions and Conformational States
Spectroscopic techniques are essential for probing the non-covalent interactions that govern the self-assembly of MDBS molecules. These methods provide insights into the chemical environment and electronic properties of MDBS systems.
Fourier Transform Infrared (FTIR) spectroscopy is a critical tool for investigating the hydrogen bonding that drives the self-organization of MDBS. The structure of MDBS, featuring a sorbitol core with hydroxyl groups and acetal (B89532) linkages, allows for specific intermolecular hydrogen bonds. These interactions are the primary force behind the formation of the fibrillar network.
Research indicates that in nonpolar environments, the self-assembly is predominantly driven by intermolecular hydrogen bonds forming between the terminal hydroxyl group of one MDBS molecule and an acetal oxygen atom of an adjacent molecule. FTIR analysis can detect shifts in the characteristic vibrational frequencies of the O-H groups involved in these bonds. The formation of hydrogen bonds typically leads to a broadening and shifting of the O-H stretching band to lower wavenumbers, providing a clear signature of the molecular aggregation process. The strength and nature of these hydrogen bonds can be influenced by the surrounding medium; in polar solvents, competitive hydrogen bonding between MDBS and the solvent can hinder the self-assembly process.
| Functional Group | Interaction Type | Typical FTIR Observation | Significance in MDBS |
| Terminal Hydroxyl (O-H) | Intermolecular Hydrogen Bonding | Broadening and shift to lower frequency of the O-H stretching vibration | Indicates the primary interaction driving the self-assembly of MDBS molecules into fibrils. |
| Acetal Oxygen (C-O-C) | Hydrogen Bond Acceptor | Perturbation of C-O stretching vibrations | Confirms the role of the acetal group as a key hydrogen bond acceptor site in the network formation. |
Ultraviolet-Visible (UV-Vis) spectrophotometry is employed to evaluate the optical properties of materials, particularly transparency and haze. In the context of MDBS, it is used to quantify its effectiveness as a clarifying agent in polymers. The self-assembly of MDBS into a fine, nanofibrillar network within a polymer matrix leads to the formation of numerous small spherulites instead of larger, light-scattering ones. researchgate.netresearchgate.net
This reduction in spherulite size minimizes light scattering, thereby increasing the transparency and reducing the haze of the polymer. researchgate.net UV-Vis spectroscopy measures the amount of light transmitted through a sample, providing quantitative data on its clarity. Studies have demonstrated that the addition of MDBS to polymers like polypropylene (B1209903) and polyethylene (B3416737) significantly improves their optical transparency. researchgate.netresearchgate.net
Thermal Analysis for Phase Transition and Crystallization Behavior
Thermal analysis techniques are fundamental to understanding how MDBS influences the thermal properties of polymers, including their crystallization and melting behavior.
Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermal transitions of polymers containing MDBS. DSC measurements can precisely determine the crystallization temperature (Tc) and melting temperature (Tm) of the polymer, as well as the gelation temperature of the MDBS network.
When used as a nucleating agent, MDBS provides sites for polymer crystals to form, which allows crystallization to occur at a higher temperature (Tc) as the polymer cools from a molten state. This is a direct indication of its nucleating efficiency. DSC studies have shown that the Tc of polymers like high-density polyethylene (HDPE) increases with the addition of MDBS. Furthermore, within the polymer melt, MDBS molecules self-assemble to form a physical gel network. aminer.cn The temperature at which this network forms upon cooling, known as the gelation temperature, can also be detected by DSC and is observed to increase with higher concentrations of MDBS. aminer.cn
Table: Effect of MDBS on the Crystallization Temperature of High-Density Polyethylene (HDPE)
| Sample | Crystallization Temperature (Tc) (°C) | Percent Crystallinity (%) |
|---|---|---|
| HDPE (Control) | 109.3 | 68 |
| HDPE with MDBS | 112.2 | 84.4 |
Data adapted from a study on clarifying additives for high-density polyethylene.
Microscopic and Scattering Techniques for Supramolecular Architecture
Visualizing the structure formed by MDBS is crucial for correlating its molecular assembly with its macroscopic function. Microscopic and scattering techniques provide direct evidence of the fibrillar network responsible for its clarifying and nucleating properties.
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of the surface morphology of materials. In the study of MDBS, SEM is instrumental in directly visualizing the three-dimensional fibrillar network that it forms within polymer matrices. researchgate.net
After a polymer containing MDBS is processed and the polymer matrix is selectively removed or etched, SEM analysis reveals a highly interconnected, web-like structure composed of MDBS nanofibrils. researchgate.netaminer.cn These fibrils are typically on the order of 10 nanometers in diameter. aminer.cn The images confirm that the "butterfly-shaped" MDBS molecules self-organize into these long, thin fibrils, which then branch and connect to create the extensive network that immobilizes the polymer melt and acts as a template for crystal nucleation. researchgate.net
| Technique | Information Obtained | Relevance to MDBS Research |
| SEM | High-resolution images of surface topography | Direct visualization of the 3D nanofibrillar network architecture formed by MDBS in a polymer matrix. researchgate.net |
Transmission Electron Microscopy (TEM) for Nanofibril Morphology and Dimensions
Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of the nanoscale structures formed by the self-assembly of MDBS. By transmitting a beam of electrons through an ultrathin specimen, TEM can resolve features at the nanometer scale, providing direct evidence of the fibrillar network that MDBS creates.
In studies of MDBS in various media, TEM analysis, often aided by staining agents like ruthenium tetroxide (RuO₄) which selectively stains the aromatic phenyl rings of MDBS, confirms the formation of a three-dimensional network composed of highly connected nanofibrils. nih.gov These fibrils are the fundamental building blocks of the gel network. High-magnification images reveal that these nanofibrils typically possess a uniform diameter on the order of 10 nanometers. nih.gov
At higher concentrations of MDBS, these individual nanofibrils can further associate into larger structures. TEM micrographs have shown the existence of fibrillar bundles or aggregates that can measure up to approximately 200 nanometers in diameter and extend for several microns in length. nih.gov Some studies have also observed a periodic structure along the nanofibrils, suggesting a helical twist, which is consistent with proposed models of self-assembly for dibenzylidene sorbitol (DBS) derivatives. nih.gov
| Structural Feature | Typical Dimension | Reference |
|---|---|---|
| Individual Nanofibril Diameter | ~10 nm | nih.gov |
| Fibrillar Bundle Diameter | Up to 200 nm | nih.gov |
| Fibrillar Bundle Length | Several microns | nih.gov |
Polarized Optical Microscopy (POM) for Spherulitic Morphology and Gel Network Visualization
Polarized Optical Microscopy (POM) is a powerful technique for visualizing microscale crystalline structures and their organization within a material. It is particularly useful for studying the spherulitic morphologies that often arise from the crystallization of polymers and the self-assembly of gelators like MDBS.
When MDBS is dispersed in a polymer melt and cooled, it self-assembles into a network that can induce the formation of spherulites—radially symmetric, birefringent superstructures. aminer.cn Under POM, these spherulitic structures are readily observable due to their ability to rotate the plane of polarized light, which results in characteristic interference patterns, such as the "Maltese cross." The size, number, and perfection of these spherulites are influenced by the concentration of MDBS and the cooling conditions. The fine, dense network of MDBS nanofibrils acts as a nucleating agent, leading to the formation of numerous small spherulites. aminer.cn This is a key mechanism behind its clarifying effect in polymers like polypropylene; smaller spherulites scatter less light, resulting in improved transparency.
In organogels, POM reveals birefringent, spherulite-like textures that become more pronounced with increasing gelator concentration. acs.org These observations provide a bridge between the nanoscale fibrillar network seen in TEM and the macroscopic properties of the gel, confirming that the microscopic features are organized into larger, optically active domains.
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline Structure and Hierarchical Organization
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are complementary techniques that provide detailed information about the atomic-level crystalline structure and the larger-scale hierarchical organization of MDBS assemblies, respectively.
SAXS, on the other hand, provides information on length scales from nanometers to hundreds of nanometers. It is therefore ideal for characterizing the hierarchical structure of the MDBS network. SAXS can be used to study the size, shape, and arrangement of the nanofibrils and their aggregates. researchgate.net For some DBS derivatives, SAXS results have indicated a lamellar packing within the spherulitic-like morphologies observed by POM. This suggests a hierarchical structure where the crystalline nanofibrils are organized into larger, ordered domains.
| Technique | Information Obtained | Structural Level |
|---|---|---|
| X-ray Diffraction (XRD) | Confirms the crystalline nature of self-assembled nanofibrils; provides information on molecular packing. | Atomic/Molecular |
| Small-Angle X-ray Scattering (SAXS) | Characterizes the size, shape, and arrangement of nanofibrils and their aggregates; can reveal lamellar packing. | Nanoscale/Hierarchical |
Rheological Investigations of MDBS-Containing Gels and Melts
Rheology is the study of the flow and deformation of matter. For MDBS, rheological investigations are critical for understanding how its self-assembled network imparts solid-like properties to liquids (gelation) and modifies the flow behavior of polymer melts.
Dynamic Rheology for Viscoelastic Properties and Network Strength
Dynamic rheology, typically performed using an oscillatory rheometer, is used to quantify the viscoelastic properties of MDBS-containing systems. In these tests, a small, oscillating strain or stress is applied to the sample, and the resulting stress or strain is measured. This allows for the determination of the storage modulus (G') and the loss modulus (G'').
The storage modulus (G') represents the elastic component of the material's response and is a measure of the energy stored and recovered per cycle of deformation. It is directly related to the strength and stiffness of the gel network. The loss modulus (G'') represents the viscous component and is a measure of the energy dissipated as heat per cycle.
For gels formed with MDBS and its derivatives, dynamic rheological measurements consistently show that the storage modulus is significantly higher than the loss modulus (G' > G'') over a wide range of frequencies. researchgate.net This indicates a predominantly elastic, solid-like behavior, which is characteristic of a well-formed gel network. The magnitude of G' is often used as a quantitative measure of the gel's strength, which typically increases with higher concentrations of MDBS. researchgate.net
| Parameter | Description | Typical Observation in MDBS/DBS Gels |
|---|---|---|
| Storage Modulus (G') | Measure of stored elastic energy; indicates solid-like behavior. | Significantly larger than G''. Increases with gelator concentration. |
| Loss Modulus (G'') | Measure of dissipated energy; indicates liquid-like behavior. | Significantly smaller than G'. |
| G' > G'' | The defining characteristic of a gel. | Observed over a broad frequency range. |
Temperature, Strain, and Frequency Dependent Rheological Measurements
The viscoelastic properties of MDBS gels are not constant but depend on several factors, including temperature, the magnitude of the applied deformation (strain), and the timescale of the deformation (frequency).
Temperature Dependence: MDBS-based gels are typically thermoreversible. Temperature sweep experiments, where G' and G'' are monitored as the temperature is changed, can identify the gel-sol transition temperature. Upon heating, the moduli decrease sharply as the fibrillar network dissolves, and the material transitions from a gel to a liquid (sol). researchgate.net Conversely, upon cooling, a sharp increase in the moduli signifies the formation of the gel network.
Strain Dependence: Strain sweep measurements are performed to determine the linear viscoelastic (LVE) region, which is the range of strains over which the moduli are independent of the applied strain. Gels formed by MDBS and its derivatives typically exhibit a relatively small LVE region. researchgate.net Beyond a critical strain, the moduli decrease, indicating that the large deformation is breaking down the gel's fibrillar network. This demonstrates the deformation sensitivity of these materials.
Frequency Dependence: Frequency sweep tests probe the time-dependent behavior of the gel. For robust gels, the storage modulus (G') often shows a plateau, being largely independent of frequency over a wide range. researchgate.net This indicates a stable network structure. In some cases, particularly at lower concentrations, a slight frequency dependence may be observed. arizona.edu The loss modulus (G'') may exhibit a minimum as a function of frequency, which can be interpreted in terms of network elasticity at low frequencies and more localized viscous behavior at high frequencies. researchgate.net
| Variable | Effect on Viscoelastic Properties | Typical Measurement |
|---|---|---|
| Temperature | G' and G'' decrease significantly upon heating, leading to a gel-sol transition. | Temperature Sweep |
| Strain | Gels exhibit a limited linear viscoelastic region; network structure breaks down at high strains. | Strain Sweep (Amplitude Sweep) |
| Frequency | Strong gels show G' to be largely independent of frequency; weaker gels may show some dependence. | Frequency Sweep |
Computational Modeling and Simulation of Di P Methylbenzylidenesorbitol Mdbs Systems
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular mechanics (MM) and molecular dynamics (MD) simulations are fundamental computational techniques used to explore the conformational landscape and intermolecular interactions of molecules. In the context of MDBS, these methods provide a detailed understanding of the molecule's structure and how it interacts with itself and its environment to form larger assemblies.
MM calculations are employed to determine the potential energy of a molecule as a function of its atomic coordinates. By minimizing this energy, the most stable conformation of the MDBS molecule can be predicted. These calculations have shown that the phenyl rings of sorbitol-based molecules tend to adopt an equatorial position, which is energetically favorable. Furthermore, intramolecular hydrogen bonding plays a significant role in stabilizing the molecular structure.
MD simulations, on the other hand, provide a dynamic picture of the system by solving Newton's equations of motion for each atom. This allows for the exploration of not only the stable conformations but also the transitions between them and the nature of intermolecular interactions over time. For MDBS and its parent compound DBS, MD simulations have been instrumental in elucidating the key interactions that drive self-assembly. These simulations have revealed that hydrogen bonding between the hydroxyl groups of neighboring molecules is a primary driving force for the formation of fibrillar structures. Additionally, π-π stacking interactions between the phenyl rings of adjacent molecules contribute to the stability of the self-assembled network. The strength and nature of these interactions can be influenced by the surrounding medium, such as the polymer melt.
Simulating the Evolution of MDBS Self-Assembled Nanofibrils
While MM and MD simulations are excellent for studying the initial interactions and stable conformations of small molecular aggregates, understanding the growth and evolution of the extended nanofibrillar network requires simulations that can capture larger length and time scales. The self-assembly of MDBS into nanofibrils is a dynamic process that begins with the formation of small aggregates, which then grow and intertwine to form a space-filling network.
Simulations of fibril formation often reveal a nucleation and growth mechanism. Initially, MDBS molecules in the polymer melt form small, unstable clusters. Once a critical nucleus size is reached, the fibril begins to grow more rapidly by the addition of more MDBS molecules. The kinetics of this process, including the rate of nucleation and the speed of fibril growth, are highly dependent on factors such as temperature and MDBS concentration. Computational models can simulate this evolution, providing insights into the morphology of the resulting nanofibrils, such as their diameter, persistence length, and branching characteristics. These simulations have shown that the formation of amorphous aggregates can precede the formation of ordered fibrillar structures. The growth of these fibrils can occur through both the elongation of existing β-sheet-like structures and the lateral addition of new sheets.
Atomistic and Coarse-Grained Approaches for Network Formation
To simulate the formation of the entire MDBS network within a polymer matrix, different levels of computational detail can be employed. The two main approaches are atomistic and coarse-grained simulations, each with its own advantages and limitations.
Atomistic simulations represent every atom in the system explicitly. This high level of detail allows for an accurate description of chemical interactions, such as hydrogen bonding and π-π stacking, which are crucial for the self-assembly of MDBS. However, the computational cost of atomistic simulations is very high, limiting them to relatively small system sizes and short time scales. This makes it challenging to simulate the formation of a complete, macroscopic network.
| Simulation Approach | Level of Detail | Advantages | Disadvantages |
| Atomistic | All atoms are explicitly represented. | High accuracy in describing chemical interactions (e.g., hydrogen bonds, π-π stacking). | Computationally expensive, limited to small systems and short time scales. |
| Coarse-Grained | Groups of atoms are represented by a single "bead". | Computationally efficient, allows for simulation of larger systems and longer time scales. | Reduced chemical detail, may not accurately capture specific atomic interactions. |
Computational Prediction of MDBS Nucleation Efficacy in Polymer Melts
One of the primary functions of MDBS in polymers is to act as a nucleating agent, accelerating the crystallization process and influencing the final crystalline morphology. Computational simulations can be used to predict the nucleation efficacy of MDBS by examining the interactions between the MDBS fibril surface and the polymer chains.
The surface of the MDBS nanofibrils provides a template for the alignment and ordering of polymer chains, which is the initial step in crystal nucleation. MD simulations can be used to study the adsorption and conformational changes of polymer chains on the MDBS surface. By calculating the interaction energy and the degree of ordering of the polymer chains near the fibril, it is possible to assess the potential of MDBS to induce nucleation.
A key factor in nucleation is the epitaxial relationship between the crystal structure of the nucleating agent and the polymer. While full crystallographic matching is not always necessary, a certain degree of structural compatibility can enhance nucleation efficiency. Computational methods can be used to model the interface between the MDBS fibril and the polymer crystal, helping to identify favorable orientations and interactions that promote nucleation. Furthermore, simulations can help to understand how factors such as the chemical structure of the MDBS derivative and the processing conditions (e.g., temperature, pressure) affect its nucleation activity. For instance, studies on sorbitol-based nucleating agents have shown that their effectiveness is closely tied to their ability to self-assemble into well-defined fibrillar structures within the polymer melt.
Multiscale Modeling Strategies for Di-p-methylbenzylidenesorbitol-Polymer Composites
To bridge the gap between molecular-level phenomena and the macroscopic properties of MDBS-polymer composites, multiscale modeling strategies are employed. These approaches combine different simulation techniques that operate at different length and time scales, allowing for a more comprehensive understanding of the material's behavior.
A typical multiscale modeling approach for an MDBS-polymer composite might involve the following steps:
Atomistic Simulations: At the smallest scale, atomistic simulations (MM and MD) are used to study the fundamental interactions between MDBS molecules, between MDBS and polymer chains, and between polymer chains themselves. This provides detailed information about conformational preferences, interaction energies, and local dynamics.
Coarse-Grained Simulations: The parameters obtained from the atomistic simulations are then used to develop a coarse-grained model. This CG model can then be used to simulate the formation of the MDBS nanofibrillar network within the polymer matrix on a larger scale. These simulations can provide insights into the network morphology and the distribution of MDBS within the polymer.
Micromechanical Modeling: The results from the CG simulations, such as the network structure and the properties of the MDBS-polymer interface, can be used as input for micromechanical models, such as finite element analysis (FEA). These models can predict the mechanical properties of a representative volume element of the composite, taking into account the reinforcing effect of the MDBS network.
Continuum Mechanics: Finally, the effective properties obtained from the micromechanical models can be used in continuum-level simulations to predict the behavior of the entire component under various loading conditions.
By linking these different scales, multiscale modeling can provide a powerful predictive tool for the design and optimization of MDBS-polymer composites with desired properties. This integrated computational approach allows for a deeper understanding of the structure-property relationships that govern the performance of these materials.
Future Research Directions and Emerging Applications of Di P Methylbenzylidenesorbitol Mdbs
Development of Next-Generation MDBS Derivatives with Enhanced or Novel Functionalities
The core strategy for advancing MDBS technology centers on the chemical modification of the parent dibenzylidene sorbitol structure to unlock enhanced or entirely new functionalities. Research is actively targeting both the sorbitol "body" and the benzylidene "wings" of the molecule for chemical alteration. By strategically introducing different functional groups, scientists aim to fine-tune properties such as thermal stability, solubility, and the geometry of the self-assembled fibrillar networks.
One area of focus is the synthesis of MDBS derivatives with improved thermal stability. For instance, the introduction of ethyl substituents, as seen in bis(4-ethylbenzylidene)sorbitol, has been shown to increase thermal stability up to 320°C. Further modifications include the esterification of the free hydroxyl groups on the sorbitol backbone. This approach allows for the attachment of various alkyl chain lengths, which can influence the derivative's compatibility with different polymer matrices and its self-assembly behavior. More complex architectures, such as bola-amphiphiles with MDBS head groups, have also been synthesized by linking two MDBS molecules, opening possibilities for novel supramolecular structures.
Another avenue of research involves modifying the aromatic "wings" of the MDBS molecule. By using substituted benzaldehydes in the initial synthesis, a wide array of derivatives can be created. For example, the synthesis of a DBS methyl ester derivative has been achieved by condensing D-sorbitol with 4-carboxybenzaldehyde methyl ester, which can then be converted to a carboxylic acid or an acyl hydrazide. These functional groups can impart new properties, such as the ability to form hydrogels, significantly expanding the potential applications of DBS-based technology.
Table 1: Examples of MDBS Derivatives and their Enhanced Functionalities
| Derivative Type | Modification | Enhanced/Novel Functionality |
|---|---|---|
| Thermally Stable Derivatives | Ethyl substituents on the benzylidene rings | Increased thermal stability (up to 320°C) |
| Esterified Derivatives | Acylation of free hydroxyl groups on the sorbitol backbone | Modified compatibility with polymer matrices |
| Bola-amphiphiles | Linking two MDBS molecules | Formation of unique supramolecular architectures |
| Aromatic Wing Modifications | Introduction of carboxyl or acyl hydrazide groups | Ability to form hydrogels |
Exploration of MDBS in Advanced Functional Materials (e.g., Organic Electronic Devices, Phase Change Materials)
The unique self-assembly properties of MDBS and its derivatives are paving the way for their use in a variety of advanced functional materials, extending far beyond their traditional role as polyolefin additives.
One of the most promising areas is in phase change materials (PCMs) . Organogels, formed by impregnating a low molecular mass organogelator like a derivative of MDBS into an organic PCM, are being developed as shape-stable PCMs. For example, 1,3:2,4-di-(3,4-dimethyl)benzylidene sorbitol (DMDBS) has been successfully used as a supporting material for PCMs such as n-octadecane and 1-tetradecanol. The DMDBS self-assembles into a three-dimensional network that encapsulates the PCM, preventing leakage even when the PCM is in its liquid state. This composite material exhibits desirable thermal properties, including a high latent heat storage capacity.
The potential application of MDBS in organic electronic devices is an emerging area of research. The performance of organic semiconductors is highly dependent on their crystalline structure and morphology. The self-assembly of small molecules can be utilized to template the growth of organic semiconductor crystals, thereby controlling their orientation and morphology. While direct research on MDBS in this specific application is nascent, the principle of using self-assembling molecules as templates for conductive polymers is established. The fibrillar network of MDBS could potentially serve as a scaffold to guide the crystallization of organic semiconductors, leading to improved charge transport properties in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to control the nanostructure of the active layer in these devices is critical for enhancing their efficiency and performance.
Integration of MDBS with Sustainable and Bio-based Polymer Systems
As the demand for sustainable materials grows, the integration of MDBS and its derivatives with bio-based and biodegradable polymers is a critical area of future research. Polymers such as polylactic acid (PLA) and polyhydroxyalkanoates (PHAs) are derived from renewable resources and offer a more environmentally friendly alternative to traditional petroleum-based plastics. However, these biopolymers often have limitations, such as slow crystallization rates, which can affect their mechanical properties and processing efficiency.
MDBS and other sorbitol-based derivatives have shown promise as effective nucleating agents for these bio-based polyesters. For example, certain sorbitol derivatives have been shown to nucleate poly(3-hydroxybutyrate-co-4-hydroxybutyrate) (P3HB-co-4HB), a type of PHA. The addition of these nucleating agents can accelerate the crystallization of the biopolymer, leading to improved stiffness, heat resistance, and potentially faster manufacturing cycle times. The development of fully bio-based and biodegradable composites is a key goal. Research is underway to synthesize nucleating agents from renewable resources that can be paired with biopolymers like PLA to create entirely "green" composite materials. The challenge lies in ensuring compatibility between the MDBS derivative and the specific biopolymer matrix to achieve optimal nucleation efficiency without compromising the biodegradability of the final product.
Application of Advanced In-situ Characterization Techniques for Real-time Self-Assembly Observation
A deeper understanding of the self-assembly mechanism of MDBS within a polymer matrix is crucial for optimizing its performance. Advanced in-situ characterization techniques are enabling researchers to observe the formation of the MDBS fibrillar network in real-time, providing unprecedented insights into the nucleation and crystallization process.
Synchrotron-based techniques such as in-situ small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are particularly powerful tools. These methods allow for the simultaneous investigation of the evolving nanostructure of the MDBS network (from SAXS) and the crystalline structure of the polymer (from WAXS) as the material is cooled from the melt. This provides a detailed picture of how the MDBS fibrils form and subsequently template the crystallization of the polymer lamellae. By performing these measurements under controlled cooling rates and shear conditions that mimic industrial processing, a more accurate understanding of structure-property relationships can be developed.
Other techniques, such as rheology coupled with optical microscopy, can also provide valuable information on the gelation process and the formation of the initial MDBS network. These real-time observational tools are essential for validating and refining theoretical models of MDBS self-assembly and its influence on polymer crystallization.
Predictive Design of MDBS-based Systems through Machine Learning and Artificial Intelligence Approaches
The traditional trial-and-error approach to developing new materials is often time-consuming and resource-intensive. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the design and optimization of MDBS-based polymer systems. By analyzing large datasets of experimental results, ML models can identify complex relationships between the chemical structure of MDBS derivatives, processing conditions, and the final properties of the polymer.
These predictive models can be used to:
Screen potential MDBS derivatives: ML algorithms can predict the properties of novel, unsynthesized MDBS derivatives, allowing researchers to prioritize the most promising candidates for synthesis and experimental validation.
Optimize polymer formulations: By varying the concentration of MDBS, the type of polymer, and other additives in a virtual environment, ML models can identify the optimal formulation to achieve a desired set of properties, such as high clarity and improved mechanical strength.
Guide experimental design: ML can suggest the most informative experiments to perform, maximizing the knowledge gained from a limited number of experimental runs. This data-driven approach can significantly reduce the time and cost associated with material development.
While the application of ML specifically to MDBS is still in its early stages, the broader field of polymer science has seen significant success in using these techniques for material discovery and design. The future of MDBS research will likely involve a close integration of computational modeling, high-throughput experimentation, and machine learning to enable the rapid and efficient development of next-generation materials with tailored properties.
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Di-p-methylbenzylidenesorbitol | MDBS |
| Dibenzylidene sorbitol | DBS |
| bis(4-ethylbenzylidene)sorbitol | |
| 4-carboxybenzaldehyde methyl ester | |
| 1,3:2,4-di-(3,4-dimethyl)benzylidene sorbitol | DMDBS |
| n-octadecane | |
| 1-tetradecanol | |
| Polylactic acid | PLA |
| Polyhydroxyalkanoates | PHAs |
Q & A
Q. How can ethical concerns in this compound research be addressed, particularly in environmental toxicity studies?
- Methodological Answer : Follow IRB protocols for ecological studies, including:
- Beneficence : Minimize synthetic scale to reduce waste.
- Justice : Disclose findings to communities affected by industrial discharge.
- Transparency : Publish negative results (e.g., failed stabilization trials) to prevent redundant work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
